molecular formula C9H11BrN2 B15236252 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine

Katalognummer: B15236252
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: UAYCNCYDZCXVMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine: is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol . This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-bromobenzophenone with suitable reagents can yield the desired compound . The reaction typically requires a solvent such as chloroform and a base like sodium bicarbonate to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing techniques such as crystallization and chromatography for purification .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazepines, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Its benzodiazepine core is known for its activity on the central nervous system, making it a candidate for research into anxiolytic, anticonvulsant, and sedative drugs .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .

Wirkmechanismus

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine is not fully understood, but it is believed to interact with specific molecular targets in the central nervous system. Benzodiazepines generally act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The bromine atom may influence the compound’s binding affinity and selectivity for these receptors .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and pharmacological profile. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C9H11BrN2

Molekulargewicht

227.10 g/mol

IUPAC-Name

7-bromo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C9H11BrN2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11-12H,1,4-5H2

InChI-Schlüssel

UAYCNCYDZCXVMI-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C(C=C(C=C2)Br)NC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.